

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Feglymycin

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Compound of Interest

Compound Name: Feglymycin

Cat. No.: B15567970

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Feglymycin is a novel 13-amino acid peptide antibiotic, originally isolated from *Streptomyces* sp., that has demonstrated potent antiviral activity, particularly against the human immunodeficiency virus (HIV).^{[1][2]} The peptide's unique structure, which includes multiple residues of 3-hydroxyphenylglycine and 3,5-dihydroxyphenylglycine, presents significant challenges for chemical synthesis.^[1] This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of **Feglymycin**, a method that offers advantages in purification and scalability over traditional solution-phase synthesis.^[3] The protocols outlined below are based on established SPPS methodologies and address the specific challenges associated with **Feglymycin**'s structure, such as the propensity of aryl-glycine residues to racemize.^{[4][5]}

Chemical Structure of Feglymycin

Feglymycin is a linear peptide with the following sequence: (4-hydroxyphenyl)glycine - (3,5-dihydroxyphenyl)glycine - Valine - (3,5-dihydroxyphenyl)glycine - (4-hydroxyphenyl)glycine - (3,5-dihydroxyphenyl)glycine - (4-hydroxyphenyl)glycine - (3,5-dihydroxyphenyl)glycine - Valine - (3,5-dihydroxyphenyl)glycine - (4-hydroxyphenyl)glycine - Phenylalanine - Aspartic acid.^[6]

Molecular Formula: C₉₅H₉₇N₁₃O₃₀^{[1][6]} Molecular Weight: 1900.90 g/mol ^[1]

Solid-Phase Peptide Synthesis Strategy

The synthesis of **Feglymycin** can be efficiently achieved using a Fmoc/tBu solid-phase peptide synthesis strategy.^[7] This approach involves the stepwise addition of N α -Fmoc protected amino acids to a growing peptide chain anchored to a solid support (resin). The side chains of the amino acids are protected with acid-labile groups (e.g., tBu, Trt), which are removed simultaneously with the cleavage of the peptide from the resin.^{[8][9]}

A critical consideration in the synthesis of **Feglymycin** is the choice of coupling reagents to minimize racemization of the α -amino acid residues.^[4] The use of coupling reagents such as 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) or the implementation of micro-flow amide bond formation has been shown to be effective in suppressing epimerization.^{[4][5]}

Experimental Protocols

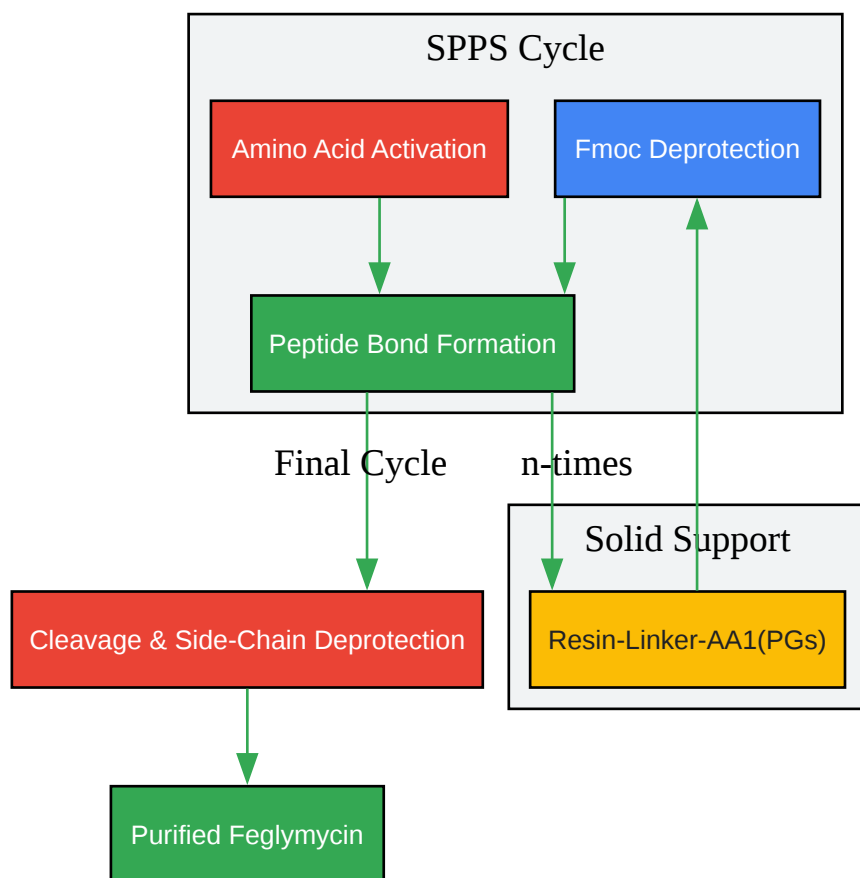
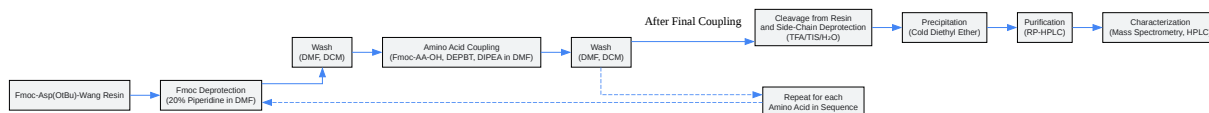
Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Category	Item	Supplier Example
Resins	Fmoc-Asp(OtBu)-Wang resin	Sigma-Aldrich, Bachem
Amino Acids	Fmoc-Phe-OH	Sigma-Aldrich, Bachem
Fmoc-Val-OH	Sigma-Aldrich, Bachem	
Fmoc-(4-hydroxyphenyl)glycine(tBu)-OH	Custom Synthesis	
Fmoc-(3,5-dihydroxyphenyl)glycine(tBu) ₂ -OH	Custom Synthesis	
Coupling Reagents	DEPBT (3-(diethyloxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)	Sigma-Aldrich
HOBt (Hydroxybenzotriazole)	Sigma-Aldrich	
DIC (N,N'-Diisopropylcarbodiimide)	Sigma-Aldrich	
Deprotection Reagents	Piperidine	Sigma-Aldrich
Trifluoroacetic acid (TFA)	Sigma-Aldrich	
Solvents	N,N-Dimethylformamide (DMF)	Fisher Scientific
Dichloromethane (DCM)	Fisher Scientific	
Diethyl ether	Fisher Scientific	
Scavengers	Triisopropylsilane (TIS)	Sigma-Aldrich
Water	Fisher Scientific	

Solid-Phase Peptide Synthesis Workflow

The overall workflow for the solid-phase synthesis of **Feglymycin** is depicted in the following diagram.



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